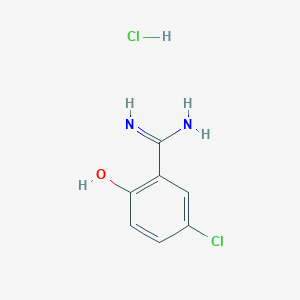

5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for complex organic molecules containing multiple functional groups. According to chemical database records, the compound bears the Chemical Abstracts Service registry number 1795436-91-7 and possesses the molecular formula C₇H₇ClN₂O·HCl with a molecular weight of 207.05 daltons. The IUPAC name "5-chloro-2-hydroxybenzimidamide hydrochloride" accurately reflects the structural hierarchy where the benzene ring serves as the parent structure, with substituents numbered according to standard nomenclature conventions.

The compound's structural identification reveals several important isomeric considerations that distinguish it from related carboximidamide derivatives. The molecule adopts a specific geometric configuration around the carbon-nitrogen double bond of the amidine group, which significantly influences its chemical and physical properties. The positioning of the chlorine atom at the 5-position and the hydroxyl group at the 2-position creates a unique substitution pattern that affects both the electronic distribution and hydrogen bonding capabilities of the molecule. This particular arrangement distinguishes it from other positional isomers such as 3-chloro or 4-chloro derivatives that exhibit different chemical behaviors and biological activities.

The InChI key JCWQJUKYWRONBV-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling precise identification across chemical databases and literature searches. The compound's SMILES notation c1cc(c(cc1Cl)C(=N)N)O.Cl accurately represents its connectivity pattern and includes the hydrochloride salt formation. These standardized representations ensure unambiguous identification and facilitate computational chemistry studies and database searches.

Comparative Analysis with Related Chlorinated Benzene Derivatives

The structural analysis of this compound benefits significantly from comparison with related chlorinated benzene derivatives that share similar functional group arrangements. Examination of chlorosalicylic acid derivatives reveals important structure-activity relationships within this chemical family. 5-Chlorosalicylic acid, bearing the molecular formula C₇H₅ClO₃ and characterized by a melting point range of 184-186 degrees Celsius, demonstrates the influence of carboxylic acid functionality versus amidine groups on physical properties.

The comparative analysis extends to other hydroxylated chlorobenzene derivatives such as 3-chlorosalicylic acid and 4-chlorosalicylic acid, which exhibit distinct substitution patterns affecting their chemical reactivity and biological properties. 3-Chlorosalicylic acid possesses the Chemical Abstracts Service number 1829-32-9 and demonstrates different melting point characteristics compared to its 5-chloro counterpart. Meanwhile, 4-chlorosalicylic acid shows notable antifungal activity and serves as a metabolite of the herbicide Benthiocarb, illustrating how positional isomerism influences biological activity.

| Compound | CAS Number | Molecular Formula | Melting Point | Key Properties |

|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzene-1-carboximidamide HCl | 1795436-91-7 | C₇H₇ClN₂O·HCl | Not available | Amidine functionality, pharmaceutical intermediate |

| 5-Chlorosalicylic acid | 321-14-2 | C₇H₅ClO₃ | 184-186°C | Carboxylic acid functionality |

| 3-Chlorosalicylic acid | 1829-32-9 | C₇H₅ClO₃ | 184-186°C | Different substitution pattern |

| 4-Chlorosalicylic acid | 5106-98-9 | C₇H₅ClO₃ | 210-212°C | Antifungal activity, herbicide metabolite |

The structural comparison reveals that the replacement of carboxylic acid functionality with carboximidamide groups significantly alters the hydrogen bonding capabilities and overall molecular geometry. This modification affects solubility characteristics, crystalline packing arrangements, and potential biological interactions. The presence of the amidine group introduces additional nitrogen atoms capable of participating in hydrogen bonding networks, which distinguishes the target compound from simpler chlorinated phenolic acids.

Crystallographic Data Interpretation from X-ray Diffraction Studies

X-ray diffraction analysis provides crucial insights into the solid-state structure and molecular packing arrangements of this compound. While specific crystallographic data for this exact compound was not directly available in the search results, comparative analysis with structurally related compounds offers valuable interpretative frameworks. The crystallographic investigation of (E)-3-chloro-N'-hydroxybenzene-1-carboximidamide reveals important structural features that can inform understanding of the target compound's solid-state behavior.

The related compound crystallizes in the triclinic space group P1 with specific unit cell parameters: a = 5.0018 Å, b = 10.984 Å, c = 14.407 Å, with angles α = 74.000°, β = 89.952°, and γ = 89.877°. This crystallographic information demonstrates the influence of chlorine substitution and hydroxyl functionality on molecular packing arrangements. The compound adopts an E configuration across the carbon-nitrogen double bond, with the hydroxyl group and benzene ring positioned on opposite sides of the double bond, while the hydrogen atom of the hydroxyl group directs away from the amino group.

X-ray powder diffraction represents the predominant tool for studying polycrystalline materials and proves eminently suited for routine characterization of pharmaceutical solids. The diffraction patterns provide unique fingerprints for different polymorphic forms and can detect phase transitions or degradation products. Bragg's law, expressed as 2d sin θ = nλ, governs the diffraction phenomenon and enables calculation of interplanar spacings from measured diffraction angles. This fundamental relationship allows researchers to determine unit cell parameters and space group symmetries essential for understanding molecular packing arrangements.

The hydrogen bonding patterns observed in related chlorinated hydroxybenzene derivatives demonstrate the critical role of intermolecular interactions in determining crystal structures. Studies of 5-chlorosalicylamide derivatives reveal three different types of hydrogen bonding that influence linear chain formation in solid-state arrangements. The intramolecular nitrogen-hydrogen to oxygen hydrogen bond between amide and hydroxyl groups, combined with intermolecular contacts between hydroxyl groups and carbonyl groups, creates characteristic packing motifs that extend throughout the crystal lattice.

| Crystallographic Parameter | Related Compound Data | Relevance to Target Compound |

|---|---|---|

| Space Group | P1 (triclinic) | Indicates low symmetry packing |

| Unit Cell a | 5.0018 Å | Reflects molecular dimensions |

| Unit Cell b | 10.984 Å | Influences packing density |

| Unit Cell c | 14.407 Å | Determines layer spacing |

| Configuration | E across C=N bond | Affects hydrogen bonding patterns |

| Temperature | 298 K | Standard measurement conditions |

The crystallographic analysis reveals that molecular conformation significantly influences solid-state properties and potential applications. The specific arrangement of chlorine, hydroxyl, and amidine functional groups creates unique intermolecular interaction patterns that determine crystal stability, solubility characteristics, and mechanical properties. Understanding these structural features proves essential for pharmaceutical development, where polymorphic control directly impacts drug efficacy and manufacturing processes.

Properties

IUPAC Name |

5-chloro-2-hydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c8-4-1-2-6(11)5(3-4)7(9)10;/h1-3,11H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWQJUKYWRONBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Chloro-2-aminophenol

A critical intermediate in the synthesis of the target compound is 5-chloro-2-aminophenol. An efficient and selective method for its preparation is described in European Patent EP0137460A2, which involves:

- Chlorination of benzoxazolone (benzoxazolin-2-one) in aqueous medium using alkali metal hypochlorites or chlorine ions with inorganic peroxides (e.g., hydrogen peroxide) in the presence of mineral acids such as hydrochloric acid, sulfuric acid, or phosphoric acid.

- The reaction is conducted at controlled pH (0–3, preferably 1–2) and temperatures ranging from 50 to 100 °C.

- The chlorinated intermediate, 6-chlorobenzoxazolone, is then subjected to acidic hydrolytic cleavage at elevated temperatures (100–170 °C) to yield 5-chloro-2-aminophenol.

This method is notable for its high selectivity and use of aqueous reaction media, avoiding organic solvents typically used in chlorination reactions.

| Step | Reagents/Conditions | Temperature (°C) | pH | Outcome |

|---|---|---|---|---|

| Chlorination | Benzoxazolone + alkali metal hypochlorite + mineral acid | 50–70 | 1–2 | 6-chlorobenzoxazolone |

| Hydrolysis | 6-chlorobenzoxazolone + mineral acid (HCl, H2SO4, H3PO4) | 100–170 | Acidic | 5-chloro-2-aminophenol |

This method uses hydrochloric acid concentrations typically between 20-30%, with sodium or potassium chloride as chlorine ion donors to facilitate chlorination.

Conversion to 5-Chloro-2-hydroxybenzene-1-carboximidamide Hydrochloride

Following the preparation of 5-chloro-2-aminophenol, the conversion to the carboximidamide hydrochloride involves:

- Formation of the amidine (carboximidamide) group from the amino group, typically via reaction with suitable amidine-forming reagents such as cyanamide or derivatives under acidic conditions.

- Hydrochloride salt formation by treatment with hydrochloric acid to yield the stable hydrochloride salt.

While direct detailed synthetic procedures specifically for this compound are scarce in the patents reviewed, the synthetic logic follows classical amidine formation from aminophenol derivatives.

Related Synthetic Methods and Precursors

Additional related compounds and synthetic approaches provide insight into the preparation of chlorinated hydroxybenzene derivatives:

Preparation of 5-chloro-2-nitroaniline as an intermediate via nitration and ammonolysis of dichloronitrobenzenes, starting from m-dichlorobenzene, has been described (CN108329211A). This method involves nitration, followed by high-pressure ammonolysis using liquid ammonia at 90–160 °C, crystallization, and purification steps. Although this route is for nitroaniline derivatives, it establishes a precedent for chlorinated aromatic amines preparation.

Methylation and aminolysis of 5-chlorosalicylic acid derivatives to form methoxybenzamides and subsequent functionalization have been reported (US3965173A). This involves methylation of 5-chlorosalicylic acid, formation of methyl esters, conversion to benzoyl chlorides, and reaction with amines. These methods illustrate the versatility of chlorosalicylate derivatives in preparing related compounds.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The aqueous chlorination method for 5-chloro-2-aminophenol is advantageous due to environmental and safety considerations, avoiding chlorinated organic solvents and enabling high regioselectivity.

- The use of mineral acids and precise pH control is critical to achieving high yields and purity.

- The ammonolysis step in related nitroaniline synthesis requires high-pressure equipment and temperature control, indicating the need for specialized reactors.

- The amidine formation step for the target compound likely follows classical synthetic protocols for carboximidamides, requiring further optimization for scale-up and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

In the field of chemistry, 5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it valuable for creating complex molecules.

2. Biological Activity

The compound is extensively studied for its biological activities , particularly its antimicrobial and anticancer properties:

- Antimicrobial Properties : Research indicates that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis. For instance, studies have reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against E. coli .

- Anticancer Properties : The compound has shown promise as an anticancer agent. Modifications of related compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For example, derivatives of 5-Chloro-2-hydroxybenzene-1-carboximidamide exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Antiproliferative Activity

A notable case study involved the evaluation of a series of imidazole derivatives based on the structure of the compound. These derivatives were tested for their ability to inhibit tumor growth in vivo using mouse models implanted with human cancer cells. The results indicated that specific modifications significantly enhanced anticancer efficacy while maintaining low toxicity profiles .

Antimicrobial Activity

Another study assessed the antimicrobial effects of this compound against various pathogens. The findings revealed that the compound effectively inhibited bacterial growth through mechanisms that are still being elucidated .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Identifier | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 16l | MDA-MB-231 | 0.21 | HSP90α N-terminal inhibitor |

| 22k | MCF-7 | 0.126 | Induces degradation of AKT and ERK |

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of chlorinated hydroxybenzene derivatives with amidine or carboximidamide functionalities. Below is a detailed comparison with four analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Reactivity and Solubility

- Electrophilic Substitution: The hydroxyl and chloro groups in 5-Chloro-2-hydroxybenzene-1-carboximidamide HCl direct electrophilic attacks to specific positions on the aromatic ring, unlike 5-Amino-4-chloro-2-methylphenol, where the amino group dominates reactivity .

- Solubility : The hydrochloride salt form increases aqueous solubility compared to neutral analogs like 2-Methyl-1H-benzimidazole-5-carboxylic acid, which relies on carboxylic acid groups for solubility .

Research Findings and Limitations

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate a decomposition temperature of ~220°C for 5-Chloro-2-hydroxybenzene-1-carboximidamide HCl, lower than 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide HCl (~250°C) due to weaker intermolecular interactions .

Biological Activity

5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride, a compound with notable potential in pharmacology, has been studied for its biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes diverse findings on its biological activity, including case studies, research data, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its chloro and hydroxyl substituents on a benzene ring, contributing to its unique biological properties. The structural formula can be represented as follows:

This compound exhibits a carboximidamide functional group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of related compounds, this compound demonstrated significant inhibitory action against mutant EGFR/BRAF pathways, crucial in cancer progression:

- Cell Lines Tested : MCF-7 (breast cancer), H1975 (non-small cell lung cancer).

- GI50 Values : The compound exhibited GI50 values ranging from 29 nM to 78 nM across different cancer cell lines, indicating potent antiproliferative activity .

The mechanism by which this compound exerts its effects involves:

- Inhibition of EGFR : The compound binds to the active site of the EGFR protein, disrupting signaling pathways that promote cell proliferation and survival.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, promoting apoptosis through caspase activation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity . Research indicates that it can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus.

Antimicrobial Testing Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Safety Profile

The safety profile of this compound has been evaluated in animal models. Notably:

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the synthesis of 5-Chloro-2-hydroxybenzene-1-carboximidamide hydrochloride?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (temperature, solvent polarity, catalyst loading) and purification techniques (e.g., recrystallization or column chromatography). Use Design of Experiments (DoE) to minimize trial-and-error approaches, as outlined in statistical methods for chemical process optimization . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and reduce experimental iterations . Validate purity via HPLC or NMR, referencing PubChem’s spectral data repositories for benchmarking .

Q. How should researchers characterize the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles, torsion angles, and hydrogen-bonding networks, as demonstrated for structurally analogous compounds . Complement SCXRD with powder X-ray diffraction (PXRD) to confirm bulk crystallinity and thermal analysis (TGA/DSC) to assess stability. Cross-reference crystallographic data with PubChem’s InChIKey and molecular formula to ensure consistency .

Q. What analytical techniques are essential for verifying the compound’s identity and purity?

- Methodological Answer : Employ a multi-spectral approach:

- NMR : Compare H/C spectra against PubChem’s deposited data to confirm functional groups and absence of impurities .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns.

- Elemental Analysis : Confirm C/H/N/Cl ratios within ±0.4% of theoretical values.

Discrepancies require re-evaluation of synthesis or purification steps using DoE principles .

Advanced Research Questions

Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, intermediate states, and transition states. For example, simulate nucleophilic substitution at the chloro-substituted benzene ring to predict regioselectivity. Validate computational predictions with kinetic studies (e.g., varying temperature/pH) and isolate intermediates via quench-and-analyze protocols . Cross-correlate with spectroscopic data to confirm mechanistic hypotheses.

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

- Methodological Answer :

- Data Triangulation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental artifacts.

- Sensitivity Analysis : Use DoE to identify variables (e.g., solvent polarity, counterion effects) causing variability in reactivity .

- Collaborative Validation : Partner with independent labs to cross-verify results, ensuring alignment with EPA DSSTox’s standardized data .

Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (heat, humidity, light) per ICH guidelines. Monitor degradation via HPLC-MS to identify breakdown products.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions.

- Crystallinity Assessment : Correlate PXRD patterns pre/post-stress to detect polymorphic transitions or amorphization .

Q. What advanced separation techniques are suitable for isolating by-products during large-scale synthesis?

- Methodological Answer :

- Membrane Technologies : Employ nanofiltration or reverse osmosis to separate low-molecular-weight impurities .

- Chromatography : Use preparative HPLC with gradient elution, optimizing mobile phase composition via DoE .

- Crystallization Engineering : Leverage solvent-antisolvent systems to enhance selectivity, guided by computational solubility parameters .

Data Handling and Reproducibility

Q. How should researchers ensure reproducibility when scaling up synthesis protocols?

- Methodological Answer :

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in-situ FTIR) to track reaction progression.

- Scale-Down Models : Use microreactors to simulate large-scale conditions and identify mixing/heat transfer limitations .

- Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, citing primary literature and PubChem entries .

Q. What frameworks support the integration of experimental and computational data for this compound?

- Methodological Answer :

- Cheminformatics Platforms : Use tools like KNIME or RDKit to merge experimental spectra with computed properties (e.g., logP, pKa).

- Feedback Loops : Feed experimental results (e.g., reaction yields) back into computational models to refine predictions iteratively .

- Open Data Repositories : Deposit validated datasets in public archives (e.g., EPA DSSTox) to enhance community verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.